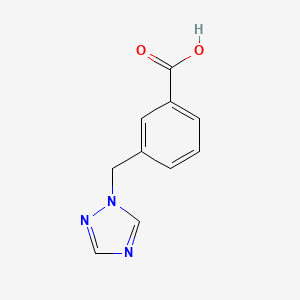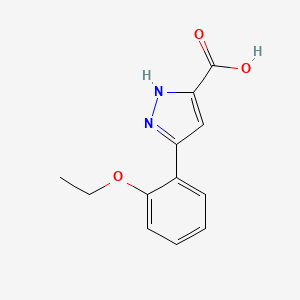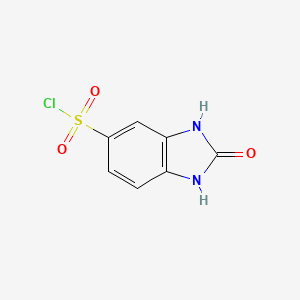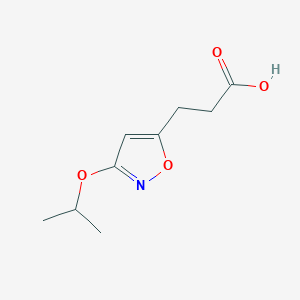
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the description of similar compounds. Pyrrole derivatives, such as those mentioned in the papers, are often of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can vary based on the substituents and the desired final structure. Paper describes the synthesis of a series of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds. Although the target compound in this study is not a pyrrole derivative, the Vilsmeier-Haack reaction could potentially be applied to the synthesis of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" by choosing appropriate starting materials and reaction conditions.
In paper , a one-step synthesis of disubstituted pyrrole dicarbaldehydes is reported, involving the condensation of substituted pyrrole carboxylic acids with triethyl orthoformate in trifluoroacetic acid. This method could be adapted for the synthesis of the compound by starting with a 2,4-difluorophenyl-substituted pyrrole carboxylic acid.
Paper details the synthesis of a pyrrole carbaldehyde with a piperidinyl substituent, which is achieved through acylation and nucleophilic substitution steps. This approach might be relevant for synthesizing "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" if similar reaction conditions and substitutions are applicable.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the ring can significantly influence the compound's electronic properties and reactivity. While the papers do not provide direct information on the molecular structure of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde," they do mention the use of techniques such as NMR and X-ray crystallography to confirm the structures of synthesized compounds . These techniques would be essential for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives is influenced by the presence of substituents on the ring. The aldehyde group, in particular, is reactive and can participate in various chemical reactions, such as condensation and nucleophilic addition. The papers provided do not discuss the specific reactions of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde," but they do suggest that the synthesized compounds could be intermediates for further chemical transformations, such as in the synthesis of small molecule anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" would be influenced by the presence of the difluorophenyl group and the aldehyde functionality. These groups can affect the compound's solubility, boiling point, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but they do imply that such properties are important for the practical applications of the synthesized compounds, such as their solubility in water .
Wissenschaftliche Forschungsanwendungen
Structural, Redox, and Magnetic Properties of Blatter Radicals
- Scientific Field: Chemistry, specifically the study of Blatter radicals .
- Summary of Application: The compound 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was prepared and studied for its structural, redox, and magnetic properties .
- Methods of Application: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Its properties were then studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .
- Results: Both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction .
Proteomics Research and Enzyme Inhibition
- Scientific Field: Biochemistry, specifically proteomics research and enzyme inhibition.
- Summary of Application: The compound 1-(2,4-Difluorophenyl)biguanide hydrochloride is used in proteomics research as a chaotropic agent and has been shown to inhibit the activity of certain enzymes.
- Methods of Application: As a chaotropic agent, it disrupts weak interactions, such as hydrogen bonds and hydrophobic interactions, which can be helpful in solubilizing proteins and denaturing them. It is particularly effective in solubilizing membrane proteins.
- Results: The compound has been shown to inhibit protein kinase C (PKC), an enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mass Spectrometry Research
- Scientific Field: Analytical Chemistry, specifically Mass Spectrometry .
- Summary of Application: The compound “1-(2,4-difluorophenyl)-ethan-1-one” is used in mass spectrometry research. Its mass spectrum can be analyzed to understand its molecular structure and properties .
- Methods of Application: The compound is ionized and then accelerated in a mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum can be analyzed to determine the molecular weight and structural information about the compound .
- Results: The mass spectrum of “1-(2,4-difluorophenyl)-ethan-1-one” is available in the NIST/EPA/NIH Mass Spectral Library .
Mass Spectrometry Research
- Scientific Field: Analytical Chemistry, specifically Mass Spectrometry .
- Summary of Application: The compound “1-(2,4-difluorophenyl)-ethan-1-one” is used in mass spectrometry research. Its mass spectrum can be analyzed to understand its molecular structure and properties .
- Methods of Application: The compound is ionized and then accelerated in a mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum can be analyzed to determine the molecular weight and structural information about the compound .
- Results: The mass spectrum of “1-(2,4-difluorophenyl)-ethan-1-one” is available in the NIST/EPA/NIH Mass Spectral Library .
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNJDGVQOLORV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390350 |
Source


|
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
125126-74-1 |
Source


|
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)
